2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
- Vilsmeier reagents, generated from N, N-dimethylformamide and oxalyl chloride, react with N-acetylanthranilic acid to produce derivatives of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one. These compounds can be transformed into fused heterocyclic systems, offering potential for diverse chemical applications (Bergman & Stålhandske, 1996).
Spectral Properties and Fluorescent Dye Applications
- 7-dimethylamino-3( p -formylstyryl)-1,4-benzoxazine-2-one (DFSBO), a derivative of this compound, exhibits promising spectral properties as a fluorescent dye, especially for applications requiring red emission. Its characteristics include a broad absorption band, large Stokes shift, and stable quantum yield (Bris et al., 1984).
Facile Synthesis Techniques
- A facile synthesis method for 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones has been developed, demonstrating the compound's utility in chemical synthesis and potential for various applications (Kobayashi et al., 2014).
- An effective one-pot synthesis method for 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described, highlighting the compound's relevance in simplifying synthetic pathways in chemical research (Shariat et al., 2013).
Potential Medical Applications
- 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, a closely related compound, has been investigated for its ability to inactivate serine proteases such as chymotrypsin and human leukocyte elastase, indicating potential therapeutic applications (Guetschow & Neumann, 1995).
Industrial Applications
- Derivatives of this compound, such as benzothiazole derivatives, have been synthesized and studied for their effectiveness as corrosion inhibitors for steel in acidic solutions, demonstrating industrial applications (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHGZUDKQMKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.